p-Nitrophenylphosphorylcholine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of p-nitrophenylphosphorylcholine involves several key steps, starting from basic nitrophenol precursors. A notable synthesis pathway is the preparation of 2-N-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, which resembles sphingomyelin. This compound is synthesized from 2-amino-4-nitrophenol, acylated with palmitoyl chloride to yield the hexadecananilide. Subsequent reactions lead to the formation of the phosphate, which is quaternized with trimethylamine to give the title compound (Gal & Fash, 1976).

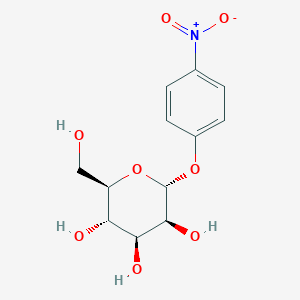

Molecular Structure Analysis

The molecular structure of p-nitrophenylphosphorylcholine and its derivatives has been studied through various methods, including crystallography for related compounds. However, detailed molecular structure analysis specific to p-nitrophenylphosphorylcholine is not directly available but can be inferred from related studies on nitrophenyl compounds and phosphorylcholine analogs.

Chemical Reactions and Properties

p-Nitrophenylphosphorylcholine participates in hydrolysis reactions, which are catalyzed by enzymes such as alkaline phosphatase and phospholipase C. These reactions are critical for understanding the compound's role as a substrate for enzyme activity assays. For instance, its hydrolysis by alkaline phosphatases, despite the enzyme's reported requirement for a terminal phosphate, suggests a broader substrate specificity than previously understood (Srivastava, Brewer, & White, 1982).

Physical Properties Analysis

The physical properties of p-nitrophenylphosphorylcholine, such as solubility, melting point, and stability, are essential for its handling and application in research. While specific details on these properties are scarce, the compound's utility in enzymatic assays suggests it possesses adequate solubility in common solvents and stability under experimental conditions.

Chemical Properties Analysis

The chemical properties of p-nitrophenylphosphorylcholine, including reactivity, pKa, and interaction with metal ions, are crucial for its biochemical applications. Its ability to serve as a substrate for enzymatic reactions highlights its chemical stability and reactivity under physiological conditions. The hydrolysis reactions, in particular, provide insights into its chemical behavior and the conditions that favor its activity as a substrate (Srivastava, Brewer, & White, 1982).

Wissenschaftliche Forschungsanwendungen

-

Biochemistry

-

Environmental Science

- Application : p-Nitrophenol, a derivative of p-Nitrophenylphosphorylcholine, is studied for its determination and remediation .

- Method : Various analytical tools are developed for its determination and eventual removal from contaminated sites. These include electrochemical methods with many electrode modifiers and electroanalytical procedures developed for the detection/quantification of p-NP in contaminated environments .

- Results : The results of this study are not available in the source .

-

Molecular Biology

- Application : p-Nitrophenylphosphorylcholine is used in the study of a novel choline-specific glycerophosphodiester phosphodiesterase .

- Method : NPP6 hydrolyzed LPC to form monoacylglycerol and phosphoryl-choline but not lysophosphatidic acid, showing it has a lysophospholipase C activity .

- Results : The results of this study are not available in the source .

-

Analytical Biochemistry

-

Industrial Biotechnology

- Application : Phospholipases, which can be produced using p-Nitrophenylphosphorylcholine, have wide industrial applications such as in food and nutraceuticals, cosmetics, agricultural products, and pharmaceuticals .

- Method : The demand for reliable biocatalysts for the production of phospholipid products, such as phospholipases A 1, A 2, C, and D, has steadily increased over the past several decades .

- Results : The results of this study are not available in the source .

-

Environmental Remediation

- Application : p-Nitrophenol, a derivative of p-Nitrophenylphosphorylcholine, is studied for its determination and remediation .

- Method : The use of microorganisms for the bioremediation of p-NP-contaminated samples and sites has been largely studied .

- Results : The results of this study are not available in the source .

Eigenschaften

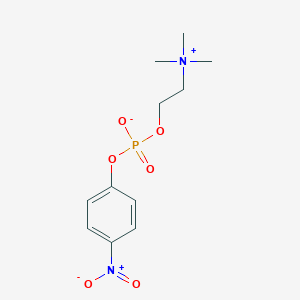

IUPAC Name |

(4-nitrophenyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIXASFEPQPICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401781 | |

| Record name | p-Nitrophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Nitrophenylphosphorylcholine | |

CAS RN |

21064-69-7 | |

| Record name | p-Nitrophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)